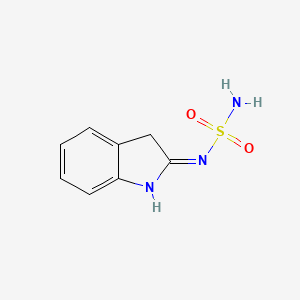

N-3H-Indol-2-ylsulfuric diamide

Description

N-3H-Indol-2-ylsulfuric diamide is a synthetic compound featuring an indole ring system (3H-indol-2-yl) conjugated with a sulfuric diamide group (-SO₂(NH₂)₂). The indole moiety, a bicyclic structure comprising a benzene fused to a pyrrole ring, is a common pharmacophore in bioactive molecules, while the sulfuric diamide group introduces redox-active and metal-binding properties.

Properties

Molecular Formula |

C8H9N3O2S |

|---|---|

Molecular Weight |

211.24 g/mol |

IUPAC Name |

(2E)-2-sulfamoylimino-1,3-dihydroindole |

InChI |

InChI=1S/C8H9N3O2S/c9-14(12,13)11-8-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2,(H,10,11)(H2,9,12,13) |

InChI Key |

YCYPXHZNLFTQBG-UHFFFAOYSA-N |

Isomeric SMILES |

C\1C2=CC=CC=C2N/C1=N/S(=O)(=O)N |

Canonical SMILES |

C1C2=CC=CC=C2NC1=NS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-3H-Indol-2-ylsulfuric diamide can be achieved through various synthetic routes. One common method involves the reaction of an indole derivative with a sulfur-containing reagent under specific reaction conditions . For example, the reaction of an indole derivative with sulfuric acid and a diamine can yield this compound . The reaction conditions typically involve the use of an organic solvent, such as acetic anhydride, and a catalyst, such as sodium cyanide, to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-3H-Indol-2-ylsulfuric diamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions can be used to modify the compound and generate new derivatives with different properties and activities .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles such as amines and thiols . The reaction conditions may vary depending on the desired product and may involve the use of different solvents, temperatures, and catalysts .

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can yield amines or thiols . Substitution reactions can introduce new functional groups onto the indole nucleus, generating a variety of new derivatives .

Scientific Research Applications

In chemistry, it can be used as a building block for the synthesis of new indole derivatives with diverse biological activities . In biology, it has been investigated for its potential as an antiviral, anticancer, and antimicrobial agent . In medicine, it may be used as a lead compound for the development of new drugs targeting specific molecular pathways . In industry, it can be used as a precursor for the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of N-3H-Indol-2-ylsulfuric diamide involves its interaction with specific molecular targets and pathways . For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of cellular processes . The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs

P-Methylphosphonic Diamide

- Structure : Features a phosphorus central atom with two amide groups (CAS RN: 4759-30-2) .

- Comparison: Unlike N-3H-Indol-2-ylsulfuric diamide, the phosphorus-based backbone alters electronegativity and reactivity.

3-Chloro-N-phenyl-phthalimide

- Structure : A chloro-substituted isoindoline-1,3-dione derivative (Fig. 1 in ) .

- Comparison: The isoindoline ring shares aromaticity with indole but lacks the pyrrole nitrogen. This compound is utilized in polymer synthesis (e.g., polyimides), suggesting that this compound could similarly serve as a monomer if functionalized appropriately .

Indole Acetamide Derivatives

- Structure: N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives ().

- Comparison: These compounds demonstrate antioxidant activity via DPPH and FRAP assays.

Functional Analogs

Diamide (CAS not specified)

- Function : A sulfhydryl-oxidizing agent inducing disulfide stress in cells ().

- Comparison :

- Mechanism : Diamide oxidizes thiols to disulfides, whereas the sulfuric diamide group in this compound may act as a sulfonating agent or participate in redox reactions.

- Biological Effects : Diamide causes dose-dependent Al³⁺ accumulation in yeast (50-fold increase at 5 mM) and S-glutathionylation in macrophages . Similar studies on this compound could explore its metal-binding capacity or oxidative stress induction.

Al³⁺-Binding Compounds

- Example : Diamide-induced Al³⁺ uptake ().

- Comparison : The sulfuric diamide group may chelate Al³⁺, analogous to diamide, but the indole ring could enhance membrane permeability or target specificity.

Physicochemical and Spectroscopic Properties

- NMR Data : provides ¹³C and ¹H NMR shifts for cysteine interactions with diamide. Similar analyses for this compound could identify sulfur-indole conjugation effects .

- Synthetic Yields : Tables in , and 8 list reaction yields for indole derivatives (e.g., 28–877% for 3,3-di(1H-indol-3-yl)indol-2-ones). These data suggest feasible synthetic routes for this compound via condensation or sulfonation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.